molecular formula C15H11BrO B13702820 9-Bromo-10-methoxyanthracene

9-Bromo-10-methoxyanthracene

Cat. No.: B13702820
M. Wt: 287.15 g/mol
InChI Key: QDRYRXAGCHMKJM-UHFFFAOYSA-N
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Description

9-Bromo-10-methoxyanthracene is an organic compound with the molecular formula C15H11BrO. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 9th position and a methoxy group at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Bromo-10-methoxyanthracene can be synthesized through several methods. One common approach involves the bromination of 10-methoxyanthracene. The reaction typically uses bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the 9th position .

Another method involves the use of 9,10-dibromoanthracene as a starting material. This compound can be treated with a methoxy reagent, such as sodium methoxide (NaOCH3), to introduce the methoxy group at the 10th position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and methoxylation reactions are carefully monitored to avoid over-bromination or unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10-methoxyanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Bromo-10-methoxyanthracene primarily involves its ability to undergo substitution and oxidation reactionsThe methoxy group at the 10th position can participate in oxidation reactions, leading to the formation of quinones and other oxidized products .

Properties

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

IUPAC Name

9-bromo-10-methoxyanthracene

InChI

InChI=1S/C15H11BrO/c1-17-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3

InChI Key

QDRYRXAGCHMKJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br

Origin of Product

United States

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